molecular formula C21H26FNO4 B1193128 MRT00200769

MRT00200769

Numéro de catalogue B1193128
Poids moléculaire: 375.44
Clé InChI: YSIXFSRGBXHZRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MRT00200769 is an inhibitor of the inwardly rectifying potassium channel Kir7.1.

Applications De Recherche Scientifique

Synergy with Gene-Mediated Immunoprophylaxis

  • Study : MRT has been combined with gene-mediated immunoprophylaxis to enhance its efficacy in treating advanced 9L gliosarcomas, a model for aggressive human malignant astrocytomas. This combination showed a significant increase in survival rates and reduced disabilities in rats, suggesting its potential for treating unifocal CNS tumors, particularly in infants and young children (Smilowitz et al., 2006).

High-Precision Radiosurgical Dose Delivery

  • Study : MRT uses micrometer-wide synchrotron-generated X-ray beams for brain tumor treatment. Its ability to maintain continuous blood supply due to the radioresistance of normal brain vasculature to MRT is a key feature. This allows for high uniform dose deposition at a given brain target while sparing surrounding normal tissues, which is crucial for radiosurgical applications (Serduc et al., 2010).

Prospects for Reducing Neurological Sequelae in Children

  • Study : MRT shows promise in safely delivering higher radiation doses to contiguous normal animal tissues than standard radiosurgical beams. This characteristic suggests that MRT could be used to treat children's brain tumors with less risk to the central nervous system's development (Laissue et al., 2007).

Animal Models in MRT

  • Study : A comprehensive overview of animal models used in MRT research has been provided. It emphasizes that most studies concentrate on brain-related diseases in rat models, highlighting the need for an appropriate comparison between MRT and conventional radiotherapy (Fernandez-Palomo et al., 2020).

Enhanced Survival with Drug and MRT Combination

  • Study : The combination of MRT with certain drugs, like gadolinium, can significantly improve the lifespan of tumor-bearing rats. This synergy between drug injection and MRT indicates a substantial enhancement in treatment efficacy (Régnard et al., 2008).

Better Efficacy of Synchrotron Spatially Microfractionated Radiation Therapy

  • Study : MRT has shown better efficacy than broad beam radiation therapy when applied at comparable doses. The spatial fractionation of MRT seems to be key to its efficient tissue response, particularly in inducing higher cell death rates and immune cell activation in brain tumors (Bouchet et al., 2016).

Compact MRT System Based on Carbon Nanotube Technology

  • Study : Development of a compact MRT system using carbon nanotube technology for small animal studies has been explored. This advancement could potentially make MRT more accessible for translational research and clinical applications (Schreiber & Chang, 2012).

Image-Guided Microbeam Irradiation to Brain Tumour Bearing Mice

  • Study : A method for targeted delivery of microbeam irradiation to brain tumors in mice has been developed. This approach uses MRI for tumor identification and x-ray radiography for imaging landmarks, demonstrating the potential for precise targeting in MRT (Zhang et al., 2014).

Quality Assurance in Synchrotron X-ray MRT

  • Study : A high-spatial-resolution silicon strip detector system has been developed for quality assurance in MRT treatments. This system ensures reproducible and precise spatial fractionation of the synchrotron beam, critical for MRT treatments (Fournier et al., 2016).

Propriétés

Nom du produit

MRT00200769

Formule moléculaire

C21H26FNO4

Poids moléculaire

375.44

Nom IUPAC

1-(2,5-Dimethoxy-phenyl)-2-[4-(3-fluoro-phenoxy)-piperidin-1-yl]-ethanol

InChI

InChI=1S/C21H26FNO4/c1-25-17-6-7-21(26-2)19(13-17)20(24)14-23-10-8-16(9-11-23)27-18-5-3-4-15(22)12-18/h3-7,12-13,16,20,24H,8-11,14H2,1-2H3

Clé InChI

YSIXFSRGBXHZRH-UHFFFAOYSA-N

SMILES

FC1=CC(OC2CCN(CC(O)C3=CC(OC)=CC=C3OC)CC2)=CC=C1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

MRT00200769;  MRT-00200769;  MRT 00200769

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRT00200769
Reactant of Route 2
Reactant of Route 2
MRT00200769
Reactant of Route 3
Reactant of Route 3
MRT00200769
Reactant of Route 4
MRT00200769
Reactant of Route 5
MRT00200769
Reactant of Route 6
MRT00200769

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.